molecular formula C16H20N2O3 B12200707 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione

Cat. No.: B12200707
M. Wt: 288.34 g/mol
InChI Key: OSRJRSUNHYGMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione is an organic compound with a complex structure that includes a morpholine ring and a phenyl group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine and a suitable azolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-morpholin-4-ylazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and an azolidine-2,5-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O3/c1-11-3-4-13(12(2)9-11)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

OSRJRSUNHYGMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C

Origin of Product

United States

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